molecular formula C6H6N2O4 B055382 (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid CAS No. 121073-74-3

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Cat. No. B055382
M. Wt: 170.12 g/mol
InChI Key: MIXPCRZDRIRXJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including allylation, protection of carbonyl groups, and cyclization processes. For example, the efficient synthesis of 2,6-dioxo hexahydroindoles is achieved through the allylation of dilithiated 1,3-cyclohexane-1,3-diones, followed by amide formation and cyclization, representing crucial steps in synthesizing complex organic molecules (Juma et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray diffraction analysis, revealing detailed atomic arrangements. For instance, the synthesis and molecular structure investigation of acetic acid derivatives has been conducted to understand their crystalline structure, showcasing the compound's stability and conformation within a monoclinic space group (Wei et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving these compounds include regioselective processes, where the structure of the reaction products is significantly influenced by the β-dicarbonyl reaction component. These reactions can yield various hydrazones and diones, indicating the compounds' reactivity and potential for forming diverse chemical structures (Meshcheryakova & Kataev, 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, provide insights into the compound's behavior under different conditions. For instance, the crystal structure analysis of acetic acid derivatives reveals the stability and conformations of these compounds, highlighting their potential applications in various fields (Wei et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, are crucial for understanding the compound's applications. Studies on the synthesis and reactions of related compounds provide a foundation for predicting (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid's chemical behavior and its interactions with other substances (Juma et al., 2008; Meshcheryakova & Kataev, 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . This indicates that it may be harmful if swallowed.

properties

IUPAC Name

2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXPCRZDRIRXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291869
Record name (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

CAS RN

121073-74-3
Record name (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid (9 g) and hydrazine sulphate (7.2 g) in water was heated to reflux for 4 hours then allowed to cool to ambient temperature. The precipitate was filtered, washing with water then acetone. Drying in vacuo afforded a white solid (8.04 g, 82%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
82%

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